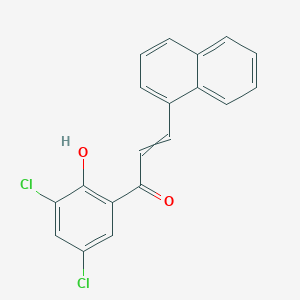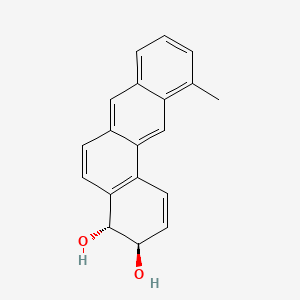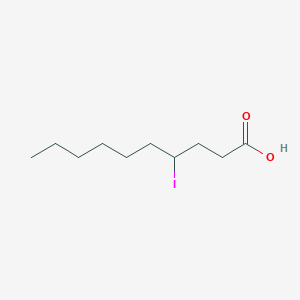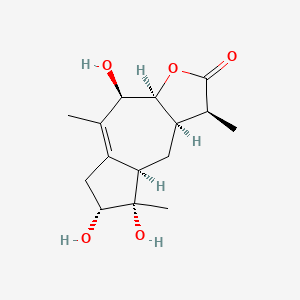
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dibenzazepine core with a dimethylamino propyl side chain and an oxalate counterion. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate typically involves multiple steps. One common synthetic route includes:
Preparation of Ethynylaniline: This step involves the Sonogashira coupling reaction to prepare ethynylaniline.
Pseudo-intramolecular Hydrohalogenation: This step is used to form the intermediate compound.
Construction of Dibenzazepine Ring: The Buchwald–Hartwig coupling reaction is employed to construct the dibenzazepine ring.
Arylation at the 10-Position: The final step involves the Suzuki–Miyaura coupling to introduce the aryl group at the 10-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of its potential use in treating neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: Known for its use in the synthesis of anticonvulsant drugs.
Iminostilbene: Another dibenzazepine derivative with applications in medicinal chemistry.
Dibenzazepine-pyridazine Derivatives: Used in the synthesis of pharmacologically important compounds.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is unique due to its specific structural features, including the dimethylamino propyl side chain and the oxalate counterion. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
84142-05-2 |
|---|---|
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(11-methylbenzo[b][1]benzazepin-5-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H24N2.C2H2O4/c1-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22(3)20-13-7-5-11-18(16)20;3-1(4)2(5)6/h4-7,9,11-13,15H,8,10,14H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
QSLCAASBNSCUKY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCCN(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)



silane](/img/structure/B14426362.png)


![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)


![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
